2-(Cyclopentyloxy)butanoic acid
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Overview
Description
2-(Cyclopentyloxy)butanoic acid is an organic compound with the molecular formula C9H16O3. It is characterized by a butanoic acid backbone with a cyclopentyloxy group attached to the second carbon atom. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentyloxy)butanoic acid can be achieved through several methods. One common approach involves the reaction of cyclopentanol with butanoic acid in the presence of a catalyst. The reaction typically requires heating and may involve the use of a dehydrating agent to facilitate the formation of the ester linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters would be tailored to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopentyloxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The cyclopentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Cyclopentyloxy)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a drug intermediate.
Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism by which 2-(Cyclopentyloxy)butanoic acid exerts its effects depends on its interactions with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The specific pathways involved would depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
2-(Cyclopentyloxy)propanoic acid: Similar structure but with a propanoic acid backbone.
2-(Cyclohexyloxy)butanoic acid: Similar structure but with a cyclohexyloxy group.
2-(Cyclopentyloxy)ethanoic acid: Similar structure but with an ethanoic acid backbone.
Uniqueness: 2-(Cyclopentyloxy)butanoic acid is unique due to its specific combination of a cyclopentyloxy group and a butanoic acid backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-cyclopentyloxybutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-8(9(10)11)12-7-5-3-4-6-7/h7-8H,2-6H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKCVIZESXEACQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1CCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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